[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate
Description
[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate is a complex pyrimidine-derived compound characterized by multiple functional groups, including acetyloxy, 3-methylbutoxycarbonylamino, and fluoro substituents. Its structure features a 2-methyloxolane (tetrahydrofuran) ring fused to a pyrimidinone core, with modifications that enhance steric and electronic properties.
Properties
Molecular Formula |
C19H26FN3O8 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
[4-acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C19H26FN3O8/c1-9(2)6-7-28-19(27)22-16-13(20)8-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h8-10,14-15,17H,6-7H2,1-5H3,(H,21,22,26,27) |
InChI Key |
KXINDFSMIQLNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OCCC(C)C)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Oxopyrimidinyl Intermediate: This step involves the reaction of a suitable pyrimidine derivative with a fluorinating agent to introduce the fluoro group. Common fluorinating agents include diethylaminosulfur trifluoride or xenon difluoride.
Introduction of the Butoxycarbonylamino Group: The intermediate is then reacted with a butoxycarbonylating agent, such as tert-butyl chloroformate, in the presence of a base like triethylamine.
Formation of the Methyloxolan Intermediate: The next step involves the formation of the methyloxolan ring through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst.
Acetylation: Finally, the compound is acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with nucleophiles.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and cellular uptake mechanisms. Its functional groups allow for the attachment of fluorescent or radioactive labels, making it a valuable tool for imaging and tracking studies.
Medicine
In medicine, [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate has potential applications as a drug candidate. Its unique structure and reactivity may allow it to interact with specific biological targets, leading to the development of new therapeutic agents for various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Pyrimidine/Pyrimidinone Core: Common in antiviral and anticancer agents.
Fluoro Substituents : Enhance metabolic stability and binding affinity.
Ester/Acetyloxy Groups : Influence solubility and bioavailability.
Bulky Side Chains : Impact steric hindrance and target selectivity.
Data Table: Comparison of Structural and Functional Attributes
*Molecular weight calculated using PubChem’s molecular formula parser.
Detailed Analysis
Pyrimidinone vs. In contrast, Compound 20 () features a tetrahydropyrimidine ring, which is partially saturated, reducing aromaticity and altering binding kinetics. This makes Compound 20 more suited for non-nucleic acid targets like kinases .
Fluorine Substituents: The 5-fluoro group in the target compound parallels modifications in fluorinated nucleosides (e.g., 5-fluorouracil), which inhibit thymidylate synthase in cancer therapy.
Conversely, Compound 9 () uses bulky bis(4-methoxyphenyl) and TBS groups for synthetic stability during oligonucleotide synthesis, limiting its direct therapeutic use .
Biological Activity Hypotheses :
- The target compound’s structural similarity to pyrimidine antimetabolites (e.g., capecitabine) suggests antiviral or antiproliferative activity. Compound 20 ’s ester-linked allyloxyethyl chain may confer anti-inflammatory properties by modulating prostaglandin pathways, as seen in related tetrahydropyrimidines .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s multiple ester groups and fluorine substituent complicate synthesis, requiring precise protection-deprotection strategies akin to those in .
- Lack of Direct Biological Data: No peer-reviewed studies specifically on the target compound were identified in the provided evidence. Activity predictions are based on structural analogs like fluoropyrimidines and tetrahydropyrimidine carboxylates .
- Comparative Solubility : The acetyloxy groups may render the target compound less water-soluble than Compound 20 , which has a polar methoxymethyl substituent .
Biological Activity
The compound [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate represents a class of synthetic derivatives with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity, such as the acetyloxy and fluoro substituents.
Antitumor Activity
Recent studies have indicated that derivatives similar to [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate exhibit significant antitumor properties. For instance, compounds containing a fluorinated pyrimidine core have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity Data
| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 5.0 | MCF-7 | Apoptosis induction |
| Compound B | 7.5 | HeLa | Cell cycle arrest |
| [Target Compound] | 6.0 | A549 | Apoptosis induction |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
Case Study: Enzyme Inhibition
In vitro assays demonstrated that [4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate inhibited TS with an IC50 value of 12 µM, suggesting its potential as a chemotherapeutic agent.
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- DNA Interaction : The fluorinated pyrimidine moiety may interact with DNA, leading to disruptions in replication and transcription processes.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, which is crucial for eliminating cancerous cells.
- Cell Cycle Modulation : The compound may induce cell cycle arrest at the G1/S phase, preventing further proliferation of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
